molecular formula C13H16O4 B14790135 Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate

Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate

Cat. No.: B14790135
M. Wt: 236.26 g/mol
InChI Key: FYKFIWNMJRCALR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate is an organic compound with the molecular formula C13H16O4. It is characterized by the presence of an ester group, a hydroxyl group, and a ketone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate typically involves the esterification of 4-(4-hydroxy-3-oxobutyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxybenzoate: Similar structure but lacks the ketone group.

    Ethyl 3-hydroxybenzoate: Hydroxyl group is positioned differently on the benzene ring.

    Ethyl benzoate: Lacks both the hydroxyl and ketone groups.

Uniqueness

Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 4-(4-hydroxy-3-oxobutyl)benzoate

InChI

InChI=1S/C13H16O4/c1-2-17-13(16)11-6-3-10(4-7-11)5-8-12(15)9-14/h3-4,6-7,14H,2,5,8-9H2,1H3

InChI Key

FYKFIWNMJRCALR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCC(=O)CO

Origin of Product

United States

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